molecular formula C19H15N5O2S B10982699 N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B10982699
M. Wt: 377.4 g/mol
InChI Key: KJTQGZDTZATSNG-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a phenoxyphenyl group, a triazolopyridazinyl moiety, and a sulfanylacetamide linkage, which collectively contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to the triazolopyridazinyl core, which is then further functionalized to introduce the phenoxyphenyl and sulfanylacetamide groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazinyl moiety can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazolopyridazinyl derivatives.

    Substitution: Halogenated phenoxyphenyl derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide linkage can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-2-(pyridazin-3-ylsulfanyl)acetamide
  • N-(4-phenoxyphenyl)-2-(triazolylsulfanyl)acetamide
  • N-(4-phenoxyphenyl)-2-(pyridazinylsulfanyl)acetamide

Uniqueness

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide stands out due to the presence of the triazolopyridazinyl moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C19H15N5O2S/c25-18(12-27-19-11-10-17-22-20-13-24(17)23-19)21-14-6-8-16(9-7-14)26-15-4-2-1-3-5-15/h1-11,13H,12H2,(H,21,25)

InChI Key

KJTQGZDTZATSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN4C=NN=C4C=C3

Origin of Product

United States

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